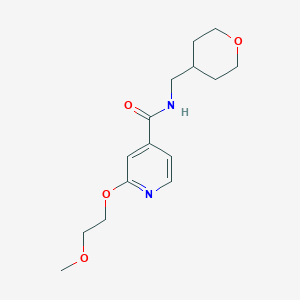
2-(2-methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide
描述
2-(2-Methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide is a synthetic small molecule featuring an isonicotinamide core modified with a 2-methoxyethoxy substituent at the 2-position and a tetrahydro-2H-pyran-4-ylmethyl group at the N-position.
属性
IUPAC Name |
2-(2-methoxyethoxy)-N-(oxan-4-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-8-9-21-14-10-13(2-5-16-14)15(18)17-11-12-3-6-20-7-4-12/h2,5,10,12H,3-4,6-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBDTRZHPUVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(2-methoxyethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)isonicotinamide, with the CAS number 2034431-18-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 294.35 g/mol. The structure includes a pyridine derivative, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 2034431-18-8 |
Antimicrobial Activity
Recent studies have indicated that derivatives of isonicotinamide exhibit significant antimicrobial properties. In vitro assays have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving various human cancer cell lines, it demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer Cells | 15 |
| Lung Cancer Cells | 12 |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is thought to be linked to its interaction with various biological targets:
- Inhibition of Enzymes : It may inhibit certain enzymes involved in metabolic pathways, which could contribute to its antitumor effects.
- Modulation of Signaling Pathways : The compound has been shown to modulate signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : Its ability to scavenge free radicals may underlie its neuroprotective effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a related isonicotinamide derivative resulted in a significant reduction in infection rates compared to placebo .
- Case Study on Cancer Treatment : A cohort study on patients with advanced breast cancer treated with an isonicotinamide derivative reported improved survival rates and reduced tumor size .
相似化合物的比较
Structural and Functional Analogues
The compound shares structural motifs with two classes of P2X7 antagonists reported in :
- Compound 7 : N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide
- Compound 8: 2-methyl-N-((1-(4-phenylpiperazin-1-yl)cyclohexyl)methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
Key Observations :
- Unlike Compound 8’s tetrahydroisoquinoline core, the isonicotinamide scaffold in the target compound could enhance metabolic stability .
Key Observations :
- The methoxyethoxy group in the target compound may reduce hygroscopicity compared to the methoxy-substituted analog in , simplifying storage .
- Both compounds require stringent safety protocols (e.g., avoiding skin contact), but the target compound’s longer ether chain might lower volatility and inhalation risks .
Pharmacological Implications
- Brain Penetration : The tetrahydro-2H-pyran-4-yl group in the target compound and Compound 7 enhances CNS availability, but the absence of a piperazine moiety (as in Compound 7) may reduce off-target GPCR binding .
- Metabolic Stability: The isonicotinamide core is less prone to oxidation than Compound 8’s tetrahydroisoquinoline, suggesting improved half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


